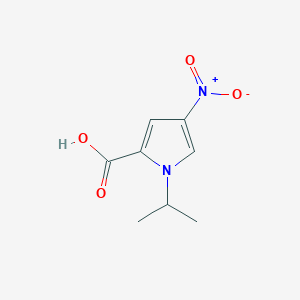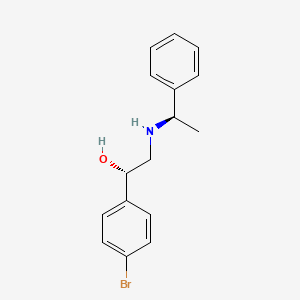![molecular formula C15H10BNO5 B8540450 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8540450.png)
5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione: is a complex organic compound that features a benzoxaborole moiety linked to an isoindoline-1,3-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione with a benzoxaborole derivative. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoindoline-1,3-dione scaffold . The benzoxaborole moiety is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process that ensures high yield and purity. The process often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzoxaborole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution often involves reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxaborole oxides, while reduction can produce hydroxy derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology and Medicine: In the field of biology and medicine, 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione has shown potential as an anti-inflammatory and antimicrobial agent. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit enzymes by forming stable complexes with their active sites. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
Crisaborole: Another benzoxaborole derivative used as a topical anti-inflammatory agent.
AN2690: A benzoxaborole compound with antifungal properties.
Uniqueness: 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its dual functionality, combining the properties of benzoxaborole and isoindoline-1,3-dione.
Propiedades
Fórmula molecular |
C15H10BNO5 |
|---|---|
Peso molecular |
295.06 g/mol |
Nombre IUPAC |
5-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10BNO5/c18-14-11-3-1-10(6-12(11)15(19)17-14)22-9-2-4-13-8(5-9)7-21-16(13)20/h1-6,20H,7H2,(H,17,18,19) |
Clave InChI |
DAJQCRWWENLUDH-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)NC4=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(4-methoxy-3-nitrophenyl)methylidene]butanoate](/img/structure/B8540374.png)








![5-(Bromomethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B8540444.png)


![5-[3-(2-Methoxy-ethyl)-phenyl]-oxazole-4-carboxylic acid](/img/structure/B8540467.png)
